molecular formula C11H17N3 B567121 N2-(cyclopentylmethyl)pyridine-2,4-diamine CAS No. 1248630-89-8

N2-(cyclopentylmethyl)pyridine-2,4-diamine

Cat. No.: B567121
CAS No.: 1248630-89-8
M. Wt: 191.278
InChI Key: SDNGQUAKHXOKGI-UHFFFAOYSA-N
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Description

N2-(cyclopentylmethyl)pyridine-2,4-diamine is a chemical compound with the molecular formula C11H17N3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen atoms at positions 2 and 4.

Chemical Reactions Analysis

Types of Reactions

N2-(cyclopentylmethyl)pyridine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to various substituted pyridine derivatives .

Scientific Research Applications

N2-(cyclopentylmethyl)pyridine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-(cyclopentylmethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the pyridine ring and the cyclopentylmethyl group, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-N-(cyclopentylmethyl)pyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-10-5-6-13-11(7-10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNGQUAKHXOKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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